Cas no 2445793-30-4 (5-{(tert-butoxy)carbonylamino}tricyclo3.3.0.0,3,7octane-1-carboxylic acid)

5-{(tert-Butoxy)carbonylamino}tricyclo[3.3.0.0³,⁷]octane-1-carboxylic acid is a specialized bicyclic compound featuring a rigid tricyclic scaffold with a Boc-protected amine and a carboxylic acid functional group. Its unique structure offers steric hindrance and conformational rigidity, making it valuable in medicinal chemistry for designing constrained peptidomimetics or as a building block in complex synthesis. The tert-butoxycarbonyl (Boc) group provides orthogonal protection for the amine, enabling selective deprotection under mild acidic conditions. The carboxylic acid moiety allows for further derivatization via amidation or esterification. This compound is particularly useful in peptide modification, fragment-based drug discovery, and as a precursor for chiral auxiliaries or ligands.
5-{(tert-butoxy)carbonylamino}tricyclo3.3.0.0,3,7octane-1-carboxylic acid structure
2445793-30-4 structure
Product name:5-{(tert-butoxy)carbonylamino}tricyclo3.3.0.0,3,7octane-1-carboxylic acid
CAS No:2445793-30-4
MF:C14H21NO4
MW:267.32084441185
CID:5668754
PubChem ID:165786485

5-{(tert-butoxy)carbonylamino}tricyclo3.3.0.0,3,7octane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2445793-30-4
    • EN300-26865956
    • 5-{[(tert-butoxy)carbonyl]amino}tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid
    • 5-{(tert-butoxy)carbonylamino}tricyclo3.3.0.0,3,7octane-1-carboxylic acid
    • Inchi: 1S/C14H21NO4/c1-12(2,3)19-11(18)15-14-6-8-4-13(14,10(16)17)5-9(8)7-14/h8-9H,4-7H2,1-3H3,(H,15,18)(H,16,17)
    • InChI Key: VSEYQAISDIGKBH-UHFFFAOYSA-N
    • SMILES: OC(C12CC3CC1(CC3C2)NC(=O)OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 267.14705815g/mol
  • Monoisotopic Mass: 267.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 437
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6Ų
  • XLogP3: 2

5-{(tert-butoxy)carbonylamino}tricyclo3.3.0.0,3,7octane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26865956-1.0g
5-{[(tert-butoxy)carbonyl]amino}tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid
2445793-30-4 95.0%
1.0g
$0.0 2025-03-20
Enamine
EN300-26865956-1g
5-{[(tert-butoxy)carbonyl]amino}tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid
2445793-30-4
1g
$0.0 2023-09-11

Additional information on 5-{(tert-butoxy)carbonylamino}tricyclo3.3.0.0,3,7octane-1-carboxylic acid

5-{(tert-butoxy)carbonylamino}tricyclo[3.3.0.0²,³⁷]octane-1-carboxylic Acid: A Comprehensive Overview

5-{(tert-butoxy)carbonylamino}tricyclo[3.3.0.0²,³⁷]octane-1-carboxylic acid, also known by its CAS number 2445793-30-4, is a complex organic compound with significant potential in the fields of pharmacology and material science. This compound is characterized by its unique tricyclic structure and the presence of a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its chemical reactivity and functional properties.

The molecular structure of this compound consists of a tricyclo[3.3.0.0²,³⁷]octane framework, which is a highly rigid and strained bicyclic system. This structural feature contributes to its stability and makes it an attractive candidate for various applications in drug design and polymer chemistry. The Boc group attached to the amino functionality further enhances its versatility, allowing for precise control over its reactivity during synthesis and modification processes.

Recent studies have highlighted the potential of this compound as a building block in the development of advanced materials with tailored mechanical and thermal properties. Researchers have demonstrated that the tricyclic core can be effectively incorporated into polymer networks, resulting in materials with enhanced durability and resistance to environmental factors. Furthermore, the Boc group has been utilized in peptide synthesis to protect amino groups during complex multi-step reactions, showcasing its utility in biochemistry.

In terms of synthesis, this compound can be prepared through a variety of methods, including ring-closing metathesis and nucleophilic substitution reactions. These methods allow for the precise construction of the tricyclic framework and the attachment of functional groups such as the Boc moiety. The use of transition metal catalysts has significantly improved the efficiency and selectivity of these reactions, making large-scale production more feasible.

The application of this compound extends beyond material science into the realm of drug discovery. Its rigid structure and functional groups make it an ideal candidate for use as a scaffold in medicinal chemistry programs targeting various therapeutic areas, including oncology and neurodegenerative diseases. Recent research has explored its potential as a lead compound for inhibiting key enzymes involved in disease progression.

In conclusion, 5-{(tert-butoxy)carbonylamino}tricyclo[3.3.0.0²,³⁷]octane-1-carboxylic acid represents a versatile and promising compound with diverse applications across multiple scientific disciplines. Its unique structure and functional groups provide a foundation for innovative developments in materials science, pharmacology, and biochemistry.

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